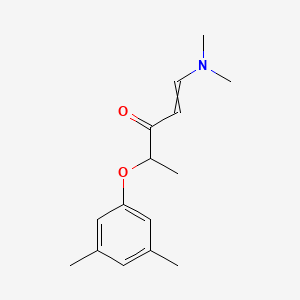
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
概要
説明
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde, also known as 2-chloro-3-pyridyl 1H-pyrrole-2-carbaldehyde (CPPC), is a heterocyclic aldehyde that is used in different scientific research applications due to its unique properties. CPPC is a versatile and important molecule that has been the subject of numerous studies in the fields of synthetic organic chemistry, biochemistry, and pharmacology. The aim of
科学的研究の応用
Synthesis of Novel Compounds
Research has demonstrated that derivatives of pyrrole-carbaldehyde compounds serve as key intermediates in the synthesis of small molecule anticancer drugs and other heterocyclic compounds. For instance, the synthesis of new aqueous solubility aldehydes from commercially available pyrroles through acylation and nucleophilic substitution has been optimized, with a focus on compounds that can act as intermediates for anticancer drugs (Wang et al., 2017). Similarly, the reaction of pyrazole-carbaldehydes with various reagents has led to the synthesis of novel pyrazolinone and pyrazole derivatives, showcasing the versatility of such compounds in organic synthesis (Aly et al., 2004).
Development of Catalysts
Compounds derived from pyrrole-carbaldehydes have also been explored for their catalytic applications. For example, palladacycles designed from ligands with an indole core, including those related to pyridin-ylmethyl-1H-indole-3-carbaldehydes, have been synthesized and shown to be effective as catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Antimicrobial Activity Studies
The antimicrobial properties of chitosan Schiff bases derived from heterocyclic moieties, including pyrrole-carbaldehyde derivatives, have been investigated. These studies have highlighted the potential of these compounds in combating microbial infections, with the antimicrobial activity being dependent on the type of the Schiff base moiety (Hamed et al., 2020).
特性
IUPAC Name |
1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(4-1-5-12-10)13-6-2-3-8(13)7-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQJFWGYWPPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378219 | |
| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
97580-57-9 | |
| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)





![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)



